molecular formula C13H15ClN2 B1375980 (4-Biphenylylmethyl)hydrazine Hydrochloride CAS No. 75333-07-2

(4-Biphenylylmethyl)hydrazine Hydrochloride

Cat. No.: B1375980
CAS No.: 75333-07-2
M. Wt: 234.72 g/mol
InChI Key: YAFQLYLYAHBUNE-UHFFFAOYSA-N
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Description

(4-Biphenylylmethyl)hydrazine Hydrochloride is a chemical compound with the molecular formula C13H15ClN2. It is a derivative of hydrazine, where the hydrazine moiety is bonded to a biphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Biphenylylmethyl)hydrazine Hydrochloride typically involves the reaction of (4-Biphenylylmethyl)hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

(4-Biphenylylmethyl)hydrazine+HCl(4-Biphenylylmethyl)hydrazine Hydrochloride\text{(4-Biphenylylmethyl)hydrazine} + \text{HCl} \rightarrow \text{this compound} (4-Biphenylylmethyl)hydrazine+HCl→(4-Biphenylylmethyl)hydrazine Hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Biphenylylmethyl)hydrazine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazones or other reduced products.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce hydrazones.

Scientific Research Applications

(4-Biphenylylmethyl)hydrazine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which (4-Biphenylylmethyl)hydrazine Hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The biphenyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Phenylphenyl)methylhydrazine Hydrochloride
  • (4-Biphenylylmethyl)hydrazine
  • (4-Biphenylylmethyl)hydrazine Sulfate

Uniqueness

(4-Biphenylylmethyl)hydrazine Hydrochloride is unique due to its specific structural features, including the biphenyl group and the hydrazine moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-phenylphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c14-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,15H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFQLYLYAHBUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30996780
Record name [([1,1'-Biphenyl]-4-yl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75333-07-2
Record name [([1,1'-Biphenyl]-4-yl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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